molecular formula C22H21N3O4S B11414126 2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B11414126
M. Wt: 423.5 g/mol
InChI Key: JOYBSISJBLVPBT-UHFFFAOYSA-N
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Description

2-{[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxyethyl group, a benzofuro[3,2-d]pyrimidine core, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuro[3,2-d]pyrimidine core, introduction of the methoxyethyl group, and the final coupling with the sulfanyl-acetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-{[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-d]pyrimidines: Compounds with similar core structures but different substituents.

    Sulfanyl-acetamides: Compounds with similar sulfanyl-acetamide linkages but different core structures.

Uniqueness

2-{[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H21N3O4S/c1-14-7-9-15(10-8-14)23-18(26)13-30-22-24-19-16-5-3-4-6-17(16)29-20(19)21(27)25(22)11-12-28-2/h3-10H,11-13H2,1-2H3,(H,23,26)

InChI Key

JOYBSISJBLVPBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)OC4=CC=CC=C43

Origin of Product

United States

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